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Compound of Interest

Compound Name: 2,4,6-Trichloropyrimidin-5-amine

Cat. No.: B1339642 Get Quote

A comprehensive analysis of the spectral data of 2,4,6-trichloropyrimidine and its amino-

substituted derivatives provides valuable insights for researchers engaged in drug discovery

and organic synthesis. This guide offers a comparative overview of their ¹H NMR, ¹³C NMR,

Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental

protocols for their synthesis and characterization.

Spectral Data Comparison
The introduction of an amino group to the trichloropyrimidine core significantly influences the

spectral properties of the molecule. The position of the amino group, whether at C2 or C5,

alters the electronic environment of the pyrimidine ring, leading to distinct shifts in NMR signals,

changes in vibrational modes in IR spectroscopy, and different fragmentation patterns in mass

spectrometry.

2,4,6-Trichloropyrimidine
As the parent compound, 2,4,6-trichloropyrimidine serves as a crucial reference point. Its ¹H

NMR spectrum is characterized by a single peak for the C5 proton, while its ¹³C NMR shows

distinct signals for the carbon atoms in the pyrimidine ring.[1][2]

Amino-Substituted Derivatives
In 2-amino-4,6-dichloropyrimidine, the amino group at the C2 position introduces a notable

upfield shift for the C5 proton in the ¹H NMR spectrum compared to the parent
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trichloropyrimidine. The ¹³C NMR spectrum is also significantly affected, with the C2, C4, and

C6 signals shifting due to the electron-donating nature of the amino group.[3][4] For 5-amino-

4,6-dichloropyrimidine, the amino group directly attached to C5 would deshield the C5 carbon,

leading to a downfield shift in the ¹³C NMR spectrum. The IR spectra of amino-substituted

pyrimidines show characteristic N-H stretching vibrations.[5]

Tabulated Spectral Data
The following tables summarize the key spectral data for 2,4,6-trichloropyrimidine and its amino

derivatives, facilitating a clear comparison.

Table 1: ¹H NMR Spectral Data (δ, ppm)

Compound H-5 NH₂ Solvent

2,4,6-

Trichloropyrimidine
~7.45 - CDCl₃

2-Amino-4,6-

dichloropyrimidine
~6.5 - 7.5 ~7.0 - 8.0 DMSO-d₆

4,5,6-

Trichloropyrimidine-2-

carboxamide

- 8.04, 7.32 (br s) (CD₃)₂CO

Table 2: ¹³C NMR Spectral Data (δ, ppm)
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Compound C2 C4 C5 C6 Solvent

2,4,6-

Trichloropyri

midine

162.88 160.10 120.04 162.88 CDCl₃

2-Amino-4,6-

dichloropyrimi

dine

~163 ~161 ~98 ~161 DMSO-d₆

4,5,6-

Trichloropyri

midine-2-

carboxamide

155.8 161.9 131.1 160.6 (CD₃)₂CO

Table 3: IR Spectral Data (cm⁻¹)

Compound N-H Stretching C=N Stretching C-Cl Stretching

2,4,6-

Trichloropyrimidine
- ~1533-1560 ~880

2-Amino-4,6-

dichloropyrimidine
~3470, ~3390 ~1570 ~850

4,5,6-

Trichloropyrimidine-2-

carboxamide

3402, 3291, 3219,

3167
~1601 ~808

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragmentation Peaks

2,4,6-Trichloropyrimidine 182, 184, 186 147, 112

2-Amino-4,6-dichloropyrimidine 163, 165 128, 93

4,5,6-Trichloropyrimidine-2-

carboxamide
224, 226, 228 207, 181
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Experimental Protocols
Synthesis of 2,4,6-Trichloropyrimidine Derivatives
General Procedure for Chlorination:

The synthesis of 2,4,6-trichloropyrimidine is typically achieved through the chlorination of

barbituric acid. A mixture of barbituric acid and phosphorus oxychloride (POCl₃), often in the

presence of a catalyst such as N,N-diethylaniline, is heated.[2] The reaction mixture is then

worked up, for example, by distillation under reduced pressure to isolate the product.[2]

General Procedure for Amination:

Amino derivatives can be synthesized via nucleophilic aromatic substitution of the chloro-

substituents. For instance, reacting 2,4,6-trichloropyrimidine with an amine in a suitable solvent

can lead to the substitution of one or more chlorine atoms. The regioselectivity of the

substitution is influenced by the reaction conditions and the nature of the amine.

Spectral Data Acquisition
NMR Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz

or higher.[4] Samples are prepared by dissolving 10-25 mg of the compound in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4] Tetramethylsilane (TMS) can

be used as an internal standard. Standard pulse programs are used for data acquisition.

Infrared (IR) Spectroscopy:

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6][7]

Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR)

accessory.[8]

Mass Spectrometry (MS):

Mass spectra are obtained using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for separation and identification.[8] Electron ionization (EI) is a

common method for generating ions.
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Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of

2,4,6-trichloropyrimidine derivatives.
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Caption: Synthesis and spectral characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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